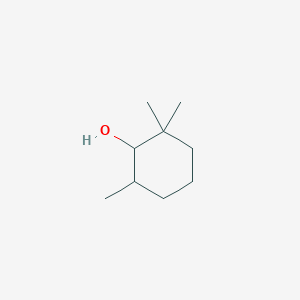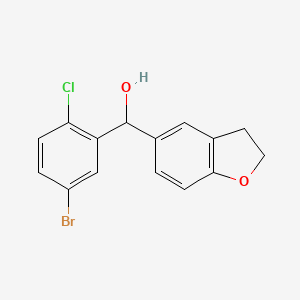
(5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanol is an organic compound that features a complex structure with both halogenated phenyl and dihydrobenzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanol typically involves multi-step organic reactions. One common synthetic route starts with the halogenation of a phenyl compound to introduce the bromo and chloro substituents. This is followed by a Friedel-Crafts acylation to attach the dihydrobenzofuran moiety. The final step involves the reduction of the carbonyl group to form the methanol derivative. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups, such as converting the methanol group to a methyl group.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
(5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The halogenated phenyl ring and dihydrobenzofuran moiety can bind to specific sites, altering the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-chloro-phenyl)-(2,3-dihydrobenzofuran-4-yl)methanol
- (5-Bromo-2-chloro-phenyl)-(2,3-dihydrobenzofuran-6-yl)methanol
- (5-Bromo-2-chloro-phenyl)-(2,3-dihydrobenzofuran-7-yl)methanol
Uniqueness
The uniqueness of (5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanol lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the methanol group and the halogen atoms can significantly affect the compound’s properties and applications.
Properties
Molecular Formula |
C15H12BrClO2 |
|---|---|
Molecular Weight |
339.61 g/mol |
IUPAC Name |
(5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanol |
InChI |
InChI=1S/C15H12BrClO2/c16-11-2-3-13(17)12(8-11)15(18)10-1-4-14-9(7-10)5-6-19-14/h1-4,7-8,15,18H,5-6H2 |
InChI Key |
FXVTVFDIAOTIBG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(C3=C(C=CC(=C3)Br)Cl)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
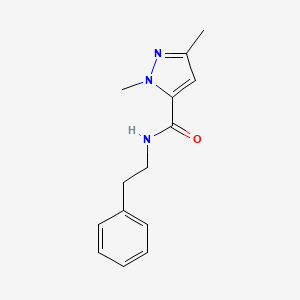
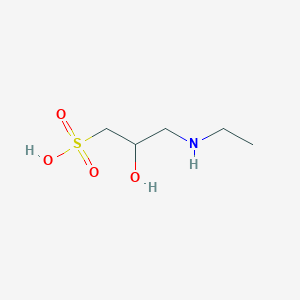
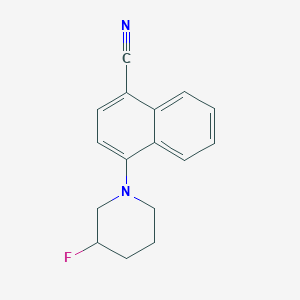
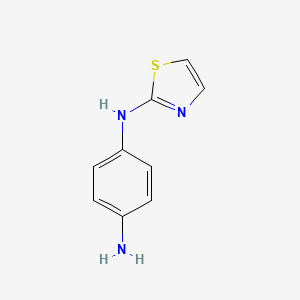
![3,6,6-Trimethyl-8-oxabicyclo[5.1.0]oct-2-en-4-one](/img/structure/B8685089.png)
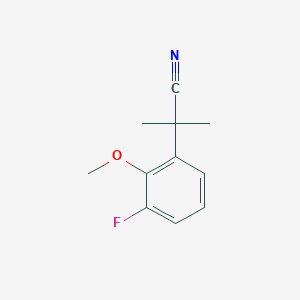
![1-Benzoyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B8685113.png)
![6-methyl-n-[(1S)-1-phenylethyl]-2,3,4,9-tetrahydro-1h-carbazol-1-amine](/img/structure/B8685121.png)
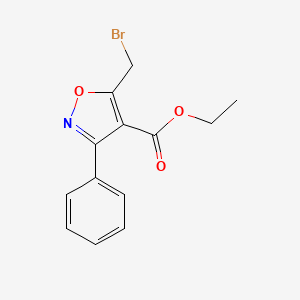
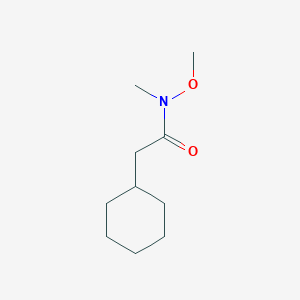
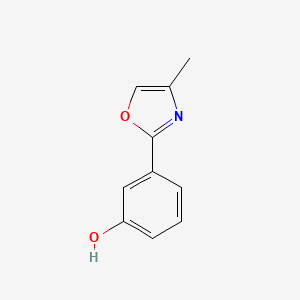
![(1-Acetyl-imidazo[1,5-a]pyridin-3-yl)-acetic acid methyl ester](/img/structure/B8685155.png)
